2-Acetoxy-7-nitrofluorene

Genetic Toxicology Structure-Activity Relationship Mutagenesis

Select 2-Acetoxy-7-nitrofluorene (CAS 19383-83-6) as your Ames assay positive control. Well-characterized mutagenic response at 1 nmol/plate in Salmonella TA98 & TA1538 ensures OECD-compliant sensitivity. Its ~2× potency over 2-hydroxy-7-nitrofluorene provides a quantifiable benchmark for QSAR/SAR calibration of nitrenium ion stabilization. Also serves as a precursor for organic sensitizer synthesis via controlled hydrolysis. Avoid generic alternatives lacking rigorous comparator data—secure reproducible results with this validated standard.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
CAS No. 19383-83-6
Cat. No. B099600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-7-nitrofluorene
CAS19383-83-6
Synonyms2-ACETOXY-7-NITROFLUORENE
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3
InChIKeyRBLZCCSHIDZNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-7-nitrofluorene (CAS 19383-83-6): Procurement-Relevant Physicochemical and Class Overview


2-Acetoxy-7-nitrofluorene (CAS: 19383-83-6), a disubstituted fluorene derivative with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol, is a yellow to orange solid with a predicted density of 1.361 g/cm³ and a melting point of 194–195 °C (from ethanol) [1]. It belongs to the class of nitroaromatic compounds and is primarily utilized as a synthetic intermediate or research reagent in organic chemistry, where its nitro group enhances chemical reactivity and biological activity .

Why In-Class 2-Acetoxy-7-nitrofluorene Analogs Cannot Be Interchanged: The Basis for Quantifiable Differentiation


Within the nitrofluorene family, subtle structural modifications—such as the substitution pattern on the fluorene core and the nature of the functional group at the C-7 position—profoundly alter mutagenic potency and metabolic activation profiles. The acetylation of a hydroxy or amino group at C-7, as seen in 2-acetoxy-7-nitrofluorene, decreases electron-donating resonance and consequently increases mutagenic activity in Salmonella typhimurium relative to its non-acetylated counterparts [1]. Therefore, generic substitution without rigorous, quantitative comparator data risks introducing significant variability in experimental outcomes, particularly in genetic toxicology and structure-activity relationship (SAR) studies. The following section provides the direct, quantitative evidence that delineates the specific performance of 2-acetoxy-7-nitrofluorene against its closest structural analogs.

Quantitative Differentiation of 2-Acetoxy-7-nitrofluorene (CAS 19383-83-6) from Closest Analogs: A Procurement-Relevant Evidence Guide


Mutagenic Potency Increase Relative to 2-Hydroxy-7-nitrofluorene

The acetylation of the hydroxy group at the C-7 position of 2-hydroxy-7-nitrofluorene to form 2-acetoxy-7-nitrofluorene results in a measurable increase in mutagenic potency. This is evidenced by a direct comparison of mutagenic activity in multiple Salmonella typhimurium strains [1].

Genetic Toxicology Structure-Activity Relationship Mutagenesis

Dose-Dependent Mutagenic Activity in Standardized Ames Assay

2-Acetoxy-7-nitrofluorene demonstrates a specific and quantifiable mutagenic response at a defined dose in the widely accepted Salmonella typhimurium assay. This provides a reproducible benchmark for comparative studies and quality control [1].

Genetic Toxicology Mutagenicity Testing Dose-Response

Predicted Mutagenicity Classification via Quantitative Structure-Toxicity Relationship (QSTR) Modeling

In a QSTR model developed to predict the mutagenicity of nitroaromatic compounds, 2-acetoxy-7-nitrofluorene was assigned a specific predicted activity value, allowing for its classification relative to a broader set of nitroarenes [1].

Computational Toxicology QSTR Predictive Modeling

Validated Application Scenarios for 2-Acetoxy-7-nitrofluorene (CAS 19383-83-6) Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies for Genetic Toxicology

When designing a series of fluorene derivatives to probe the electronic and steric effects on mutagenicity, 2-acetoxy-7-nitrofluorene serves as a critical benchmark. Its ~2-fold increase in mutagenic potency relative to 2-hydroxy-7-nitrofluorene provides a quantifiable measure of the impact of acetylating a resonance-conjugated hydroxyl group [1]. This allows for precise calibration of QSAR models and deeper mechanistic insight into nitrenium ion stabilization.

Positive Control in Ames II or Standard Ames Mutagenicity Assays

For laboratories conducting routine mutagenicity screening under OECD guidelines, 2-acetoxy-7-nitrofluorene offers a well-characterized positive control. Its established activity at 1 nmol/plate in Salmonella typhimurium strains TA98 and TA1538, as documented in peer-reviewed literature, ensures assay sensitivity and reproducibility [1].

Calibration Compound for Computational Toxicology and QSTR Model Validation

Researchers developing or validating in silico models for predicting the toxicity of nitroaromatic compounds can utilize 2-acetoxy-7-nitrofluorene as a calibration data point. Its predicted pIC50 value of 3.46 from established QSTR models provides a reference for assessing model accuracy and for comparing the predicted activity of novel, structurally related compounds [2].

Synthetic Intermediate for Advanced Organic Electronics Materials

The fluorene core is a key building block in organic electronics, including dye-sensitized solar cells (DSSCs). 2-Acetoxy-7-nitrofluorene, which can undergo hydrolysis to yield 2-hydroxy-7-nitrofluorene, serves as a precursor for the synthesis of more complex, conjugated molecules such as organic sensitizers and hole-transport materials [3]. This pathway is distinct from direct procurement of the final product, offering a controlled synthetic route.

Technical Documentation Hub

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